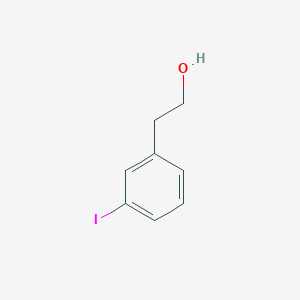

2-(3-Iodophenyl)ethanol

概要

説明

Synthesis Analysis

The synthesis of ethanol and its derivatives has been a topic of interest in the field of chemistry . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis

The molecular formula of “2-(3-Iodophenyl)ethanol” is C8H9IO . The average mass is 248.061 Da and the monoisotopic mass is 247.969803 Da .Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered here .Physical And Chemical Properties Analysis

Ethanol’s physical and chemical properties are important for its hundreds of uses . It has a clear, colorless liquid state with a characteristic odor and a burning taste . The flash point is 13 °C, and the boiling point is 78.2 °C . It is highly soluble in water .科学的研究の応用

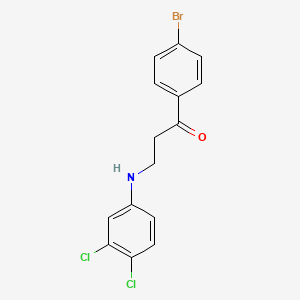

Synthesis of Novel Chalcones Derivatives

2-(3-Iodophenyl)ethanol can be used in the synthesis of novel chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .

Antimicrobial Activity

The synthesized chalcones derivatives from 2-(3-Iodophenyl)ethanol have been screened for antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents.

Synthesis of Substituted Seven-Membered Lactones

2-(3-Iodophenyl)ethanol has been used in the synthesis of substituted seven-membered lactones . These lactones have potential applications in various fields of chemistry and biology.

Synthesis of 2-[(E)-(1′-iodo-2′-propenyl)]benzyl Alcohol

2-(3-Iodophenyl)ethanol is used in the synthesis of 2-[(E)-(1′-iodo-2′-propenyl)]benzyl alcohol . This compound could have potential applications in organic synthesis and medicinal chemistry.

Synthesis of 2,3-diphenyl-1-indenone

2-(3-Iodophenyl)ethanol is also used in the synthesis of 2,3-diphenyl-1-indenone . This compound is a useful intermediate in organic synthesis and has potential applications in medicinal chemistry.

Synthesis of Other Organic Compounds

2-(3-Iodophenyl)ethanol can be used as a starting material or intermediate in the synthesis of a wide range of other organic compounds. This makes it a valuable tool in research and industrial chemistry.

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as ethanol, primarily interact with gaba receptors and glycine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .

Mode of Action

For instance, ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .

Biochemical Pathways

Ethanol, a similar compound, is known to affect various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .

Pharmacokinetics

Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Similar compounds like ethanol can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of similar compounds like ethanol can be influenced by various factors including genetic polymorphisms, liver disease, and chronic malnutrition .

特性

IUPAC Name |

2-(3-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGWOTWVPJOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)

![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)